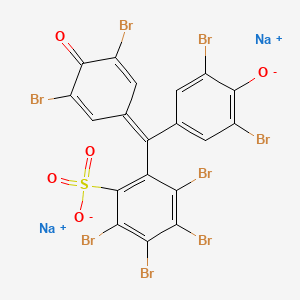

Tetrabromophenol Blue disodium salt

Vue d'ensemble

Description

Tetrabromophenol Blue disodium salt (TBPD) is a water-soluble dye that is widely used in scientific research. It is a member of the phenol blue family of dyes, which are used as indicators in various biochemical and physiological experiments. TBPD is a useful tool for researchers to measure the pH of solutions, and it is also used as a fluorescent dye to detect certain molecules and ions. TBPD is a versatile dye that has a wide range of applications in the laboratory.

Applications De Recherche Scientifique

Genotoxicity Studies

Tetrabromophenol blue disodium salt, along with bromophenol blue, has been studied for its genotoxicity. Genetic toxicology assays, including the Ames Salmonella/microsome assay and mouse micronucleus test, have shown that tetrabromophenol blue is non-genotoxic for gene mutation, chromosome aberrations, and primary DNA damage (Lin & Brusick, 1992).

Photoelectrical Properties in Solar Cells

Research on tetrabromophenol blue's application in dye-sensitized solar cells (DSSCs) reveals its potential in enhancing photoelectric conversion efficiency. Studies on its UV-Vis spectra, fluorescence spectra, and current-voltage characteristics indicate its efficiency in photoelectric conversion when compared with Bromoxylenol blue (Liu et al., 2018).

Photoacid Generation in Photoinitiators

Tetrabromophenol blue has been studied for its role in photoacid generation, particularly in the initiation of cationic polymerization of cyclohexene oxide. Spectrophotometric methods using tetrabromophenol blue as an acid probe have been developed to monitor photoacid generation, highlighting its utility in photochemistry and photoinitiator applications (Shah et al., 1997).

Radiation Sensitive Indicators

Tetrabromophenol blue has been used in radiation-sensitive indicators based on dyed polyvinyl alcohol. These indicators, containing tetrabromophenol blue, undergo a color change upon exposure to radiation, indicating acid formation. This application is significant for dosimetry in food irradiation, where doses between 1 and 8 kGy are relevant (Beshir, 2013).

Colorimetric Sensor Arrays

In pH colorimetric sensor arrays, tetrabromophenol blue has been used effectively. Its performance in such arrays has been characterized and compared with other color spaces, demonstrating its utility in precise pH measurements (Pastore et al., 2020).

Mécanisme D'action

Target of Action

It is known to be used as a ph indicator in laboratory settings , suggesting that its targets could be related to pH-dependent processes in biological systems.

Mode of Action

Tetrabromophenol Blue Disodium Salt interacts with its targets by changing color in response to changes in pH . This color change is likely due to the compound’s interaction with hydrogen ions in the solution, which can alter the compound’s electronic structure and, consequently, its absorption spectrum .

Biochemical Pathways

Given its role as a ph indicator, it may be involved in monitoring and studying biochemical pathways that involve ph changes .

Result of Action

The primary observable result of Tetrabromophenol Blue Disodium Salt’s action is a color change in response to pH alterations . This can be used to monitor pH changes in a solution, providing valuable information about the solution’s acidity or alkalinity .

Action Environment

The action of Tetrabromophenol Blue Disodium Salt can be influenced by environmental factors such as temperature, concentration, and the presence of other ions in the solution . These factors can affect the compound’s stability, efficacy, and color change response .

Propriétés

IUPAC Name |

disodium;2,3,4,5-tetrabromo-6-[(3,5-dibromo-4-oxidophenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H6Br8O5S.2Na/c20-7-1-5(2-8(21)17(7)28)11(6-3-9(22)18(29)10(23)4-6)12-13(24)14(25)15(26)16(27)19(12)33(30,31)32;;/h1-4,28H,(H,30,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVBRKGEKAMUHG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[O-])Br)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H4Br8Na2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabromophenol Blue Disodium Salt | |

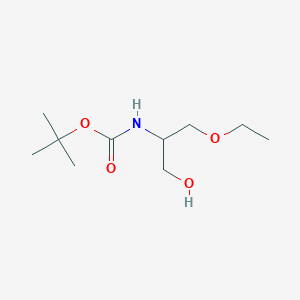

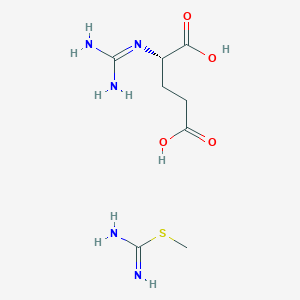

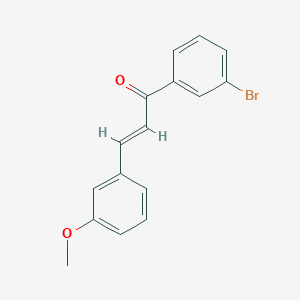

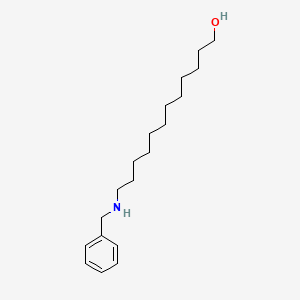

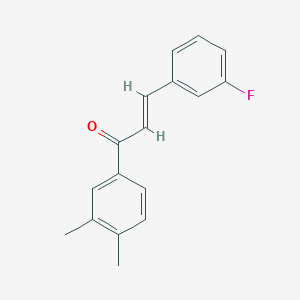

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl oxalate](/img/structure/B6343661.png)

![4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343670.png)

![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)